molecular formula C19H22N4O3 B2768143 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1286710-92-6

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2768143
CAS No.: 1286710-92-6
M. Wt: 354.41
InChI Key: VSLSESCRDDSVBG-UHFFFAOYSA-N
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Description

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a chemical compound with the CAS Number 1286710-92-6 and a molecular formula of C19H22N4O3 . It features a complex structure that incorporates both a 7-methoxybenzofuran and a piperazine group linked to a 1H-pyrazol-1-yl moiety, yielding a molecular weight of 354.4 g/mol . The 7-methoxybenzofuran component is a notable structural feature in pharmaceutical research . This specific molecular architecture makes it a compound of interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. While the precise biological profile of this compound is an area for further investigation, its structure suggests potential as a valuable intermediate or scaffold. The piperazine and pyrazole motifs are recognized in scientific literature as privileged structures in drug discovery, associated with a wide range of activities such as antitumor, antiviral, and antiparasitic effects . Researchers may explore its utility in developing new therapeutic agents or as a pharmacological probe. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-25-16-5-2-4-15-14-17(26-18(15)16)19(24)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLSESCRDDSVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available literature regarding its biological activity, focusing on its mechanisms, efficacy, and applications.

Chemical Structure

The chemical structure of the compound can be broken down into two primary components:

  • Piperazine Derivative : This moiety is known for its diverse pharmacological properties.
  • Benzofuran and Pyrazole Rings : These structures contribute to the compound's interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anxiolytic Activity : Similar compounds have shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways, suggesting that our compound may also exhibit similar properties .
  • Tyrosinase Inhibition : Compounds with related structures have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders .

Anxiolytic Effects

A study focused on a related piperazine derivative demonstrated significant anxiolytic effects in animal models. The compound was tested using various behavioral assays such as the elevated plus maze and light-dark box tests. Results indicated increased time spent in open arms and light areas, suggesting reduced anxiety levels .

Tyrosinase Inhibition

Another study evaluated the inhibitory effects of structurally similar compounds on tyrosinase activity. The most potent inhibitors showed IC50 values significantly lower than standard references like kojic acid. This suggests that compounds similar to our target may effectively reduce melanin synthesis without cytotoxic effects .

CompoundIC50 (μM)Effect
Kojic Acid17.76Reference
Compound 260.18Strong inhibitor

Case Studies

Several case studies highlight the potential therapeutic applications of piperazine derivatives:

  • Anxiolytic Activity in Animal Models : A study found that the administration of a piperazine derivative led to reduced anxiety-like behavior in rodents, indicating a promising avenue for treating anxiety disorders .
  • Skin Pigmentation Disorders : Tyrosinase inhibitors derived from similar structures have been proposed for cosmetic applications to manage skin pigmentation issues, showcasing their relevance in dermatology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the literature, focusing on substituents, synthesis pathways, and inferred bioactivities:

Compound Core Structure Key Substituents Synthesis Highlights Inferred Bioactivity
(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone (Target) Piperazine-methanone - 7-Methoxybenzofuran-2-carbonyl
- 2-(1H-Pyrazol-1-yl)ethyl on piperazine
Likely involves coupling of 7-methoxybenzofuran-2-carbonyl chloride with substituted piperazine Potential CNS activity (e.g., 5-HT receptor modulation) due to piperazine and aromatic motifs
4-(4-Aminobenzoyl)piperazin-1-ylmethanone () Piperazine-methanone - Furan-2-carbonyl
- 4-Aminobenzoyl on piperazine
Nitrobenzoyl chloride coupled with 1-(furoyl)piperazine, followed by nitro reduction Amine group may enhance interactions with enzymes/receptors (e.g., kinase inhibition)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Piperazine-methanone - Thiophene-2-carbonyl
- 4-(Trifluoromethyl)phenyl on piperazine
Alkylation of piperazine with trifluoromethylphenyl and thiophene carbonyl groups Trifluoromethyl group improves metabolic stability; potential use in antimicrobial agents
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) Piperazine-butanone - Pyrazole at terminal butanone
- 4-(Trifluoromethyl)phenyl on piperazine
Multi-step alkylation and cyclization to attach pyrazole and trifluoromethylphenyl groups Extended alkyl chain may influence conformational flexibility for receptor binding
{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e, ) Chromenone-piperazine - 7-Methoxychromenone
- 2-Hydroxybenzyl on piperazine
Condensation of piperazine derivatives with chromenone precursors Chromenone core and hydroxybenzyl group suggest antioxidant or anti-inflammatory potential

Key Structural and Functional Insights:

Piperazine Modifications: The target compound’s 2-(pyrazol-1-yl)ethyl chain (vs. Substitution at the piperazine 4-position (e.g., benzofuran vs. thiophene or chromenone) significantly alters electronic properties and binding affinity .

Synthetic Strategies :

  • Coupling reactions (e.g., using triethylamine as a base for acyl chloride intermediates) are common across analogs, as seen in and inferred for the target compound .
  • Functional group reductions (e.g., nitro to amine in ) highlight the versatility of piperazine derivatives in medicinal chemistry .

Limitations of Current Evidence:

While structural analogs provide insights, direct bioactivity data for the target compound are absent in the provided evidence. Further studies are needed to validate its pharmacological profile, particularly in receptor binding assays or metabolic stability tests .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperazine-pyrazole-benzofuran hybrid scaffold?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the benzofuran core via cyclization of 7-methoxy-substituted precursors under acidic or thermal conditions.
  • Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3 : Functionalization with the pyrazole-ethyl group via alkylation or click chemistry.
  • Key Reagents : Palladium catalysts (e.g., Pd/C), copper iodide for triazole formation, and solvents like DMF or dichloromethane .
    • Validation : Confirm intermediates via 1H^1H/13C^{13}C-NMR and LC-MS .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : Assign proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, piperazine CH2_2 signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 424.18) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (CCP4 suite recommended) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Assays :

  • In vitro binding : Screen against GPCRs (e.g., histamine H1/H4 receptors) due to structural similarity to known ligands .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .

Advanced Research Questions

Q. How can computational methods optimize the synthetic route and predict regioselectivity?

  • Approach :

  • Artificial Force Induced Reaction (AFIR) : Simulate reaction pathways to identify low-energy intermediates and transition states .
  • Density Functional Theory (DFT) : Calculate activation energies for pyrazole-ethyl coupling to prioritize solvent systems (e.g., DMSO vs. THF) .
    • Case Study : DFT-guided optimization reduced byproducts in triazolo-pyrimidine analogs by 30% .

Q. How to resolve contradictions in reported bioactivity data across similar piperazine derivatives?

  • Strategies :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on benzofuran) using IC50_{50} values from kinase inhibition assays .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to distinguish true target engagement from off-target effects .

Q. What role do the pyrazole and methoxybenzofuran moieties play in target selectivity?

  • Mechanistic Insights :

  • Pyrazole : Acts as a hydrogen-bond acceptor, enhancing affinity for ATP-binding pockets (e.g., kinases) .
  • Methoxybenzofuran : Modulates lipophilicity (clogP ~2.8) and π-π stacking with aromatic residues in enzymatic pockets .
    • Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with CYP450 isoforms .

Q. How to design controlled experiments to assess thermal stability and degradation pathways?

  • Protocol :

  • Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C to identify decomposition thresholds.
  • HPLC-MS Stability Studies : Monitor hydrolytic degradation (e.g., ester cleavage) under acidic/basic conditions .

Critical Considerations

  • Data Contradictions : Conflicting solubility reports (DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous states .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from cell-based assays.

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